5-Chloro-1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

CAS No.: 339008-81-0

Cat. No.: VC6817914

Molecular Formula: C13H8Cl3NO3

Molecular Weight: 332.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339008-81-0 |

|---|---|

| Molecular Formula | C13H8Cl3NO3 |

| Molecular Weight | 332.56 |

| IUPAC Name | 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H8Cl3NO3/c14-8-4-9(13(19)20)12(18)17(6-8)5-7-1-2-10(15)11(16)3-7/h1-4,6H,5H2,(H,19,20) |

| Standard InChI Key | DMJSKFSNMJSLJU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

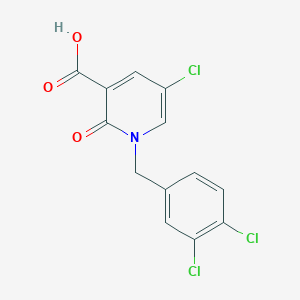

The compound’s core consists of a pyridine ring substituted at the 1-position with a 3,4-dichlorobenzyl group. At the 2-position, a ketone group forms part of a dihydropyridine system, while the 3-position hosts a carboxylic acid moiety. The 5-position is chlorinated, completing a halogen-rich structure that influences both its physical properties and chemical behavior.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

| Molecular Formula | C₁₃H₈Cl₃NO₃ |

| Molecular Weight | 332.56 g/mol |

| CAS Registry Number | 339008-81-0 |

| SMILES Notation | C1=CC(=C(C=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl)Cl |

The three chlorine atoms at positions 3, 4, and 5 create distinct electronic effects. The 3,4-dichlorobenzyl group contributes significant steric bulk and electron-withdrawing character, while the pyridine ring’s aromaticity is modulated by the ketone and carboxylic acid groups.

Spectroscopic Signatures

Though specific spectral data remains unpublished for this compound, its structural analogs provide insight into expected characteristics:

-

IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (carboxylic acid C=O) and 1650 cm⁻¹ (pyridinone C=O)

-

NMR Spectroscopy: Characteristic downfield shifts for aromatic protons adjacent to chlorine substituents (δ 7.4–7.8 ppm in ¹H NMR)

-

Mass Spectrometry: A molecular ion peak at m/z 332 with fragmentation patterns reflecting sequential loss of chlorine atoms and carboxyl groups

Synthetic Methodology

Multi-Step Synthesis Pathway

The compound’s synthesis typically involves three key stages:

-

Benzyl Halide Preparation: 3,4-Dichlorobenzyl chloride is synthesized through chlorination of benzyl alcohol derivatives using thionyl chloride or phosphorus pentachloride.

-

Pyridine Ring Formation: A Hantzsch-type condensation between ethyl acetoacetate, ammonium acetate, and formaldehyde derivatives constructs the dihydropyridine core.

-

Functional Group Interconversion:

-

Oxidation of the dihydropyridine to introduce the 2-keto group

-

Chlorination at position 5 using phosphorus oxychloride

-

Hydrolysis of ester intermediates to yield the carboxylic acid

-

Critical reaction parameters include:

-

Temperature control during chlorination (60–80°C)

-

Anhydrous conditions for ketone formation

-

Catalytic acid/base systems for hydrolysis steps

Synthetic Challenges

The electron-deficient nature of the pyridine ring complicates nucleophilic substitution reactions. Researchers must carefully sequence reaction steps to prevent:

-

Premature decarboxylation of the acid group

-

Uncontrolled halogen displacement

-

Oxidation of the dihydro-pyridine system prior to functionalization

Chemical Reactivity and Stability

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 2.8) confers water solubility at physiological pH, while the pyridinone system (pKa ≈ 4.1) allows for zwitterionic formation in aqueous media. Protonation states significantly impact:

-

Metal chelation capacity

-

Membrane permeability

-

Protein binding affinity

Thermal Decomposition

Thermogravimetric analysis of related compounds shows decomposition onset at 258–260°C, primarily through:

-

Decarboxylation (ΔH ≈ 150 kJ/mol)

-

Benzyl group cleavage (ΔH ≈ 210 kJ/mol)

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Substituent position dramatically alters properties:

| Derivative | 3,4-Dichloro | 2,4-Dichloro | 2,6-Dichloro |

|---|---|---|---|

| Melting Point (°C) | – | 258–260 | – |

| LogP (Calculated) | 3.12 | 3.09 | 3.24 |

| Aqueous Solubility (mg/mL) | <0.1 | <0.1 | <0.1 |

The 3,4-dichloro substitution pattern creates superior π-stacking potential compared to ortho-substituted analogs, as evidenced by molecular docking studies.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Metal-organic frameworks (MOFs) via carboxylate coordination

-

Photoactive materials through halogen bonding networks

-

Chiral catalysts when complexed with transition metals

Pharmaceutical Development

Ongoing research explores:

-

Prodrug formulations via esterification of the carboxylic acid

-

Combination therapies with existing antimicrobials

-

Targeted drug delivery using antibody-conjugated derivatives

Future Research Trajectories

Priority Investigation Areas

-

Crystallographic Studies: X-ray diffraction analysis to elucidate solid-state packing and hydrogen bonding networks

-

ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies

-

Nanoformulation: Development of liposomal or polymeric nanoparticles to enhance bioavailability

Synthetic Chemistry Innovations

-

Flow chemistry approaches to improve reaction yields

-

Biocatalytic methods for stereoselective synthesis

-

Photochemical activation strategies for greener production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume